molecular formula C7H4BrN3O2 B035978 4-Amino-3-bromo-5-nitrobenzonitrile CAS No. 1239720-33-2

4-Amino-3-bromo-5-nitrobenzonitrile

Cat. No. B035978
M. Wt: 242.03 g/mol
InChI Key: CXFJPTGXTQYIPO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-Amino-3-bromo-5-nitrobenzonitrile and related compounds involves several steps, including nitrosation reactions and sequential C-C bond cleavage. One method involves the preparation of 2-aminobenzonitriles from 2-arylindoles through tert-butylnitrite-mediated nitrosation followed by iron(III)-catalyzed C-C bond cleavage, indicating the versatility and adaptability of synthesis methods for these compounds (Chen et al., 2018).

Molecular Structure Analysis

The molecular structure of 4-Amino-3-bromo-5-nitrobenzonitrile is characterized by hydrogen bonding, which leads to the formation of sheets built from alternating rings. This structure is crucial for understanding the compound's interactions and stability. An example of such structural analysis can be seen in studies on similar compounds where hydrogen bonds form (10-3) sheets built from alternating R(2)(2)(12) and R(6)(6)(36) rings (Glidewell et al., 2002).

Chemical Reactions and Properties

The chemical behavior of 4-Amino-3-bromo-5-nitrobenzonitrile reveals its potential for participating in various chemical reactions, including aminolysis, which involves a catalytic cyclic transition state. Such reactions underscore the compound's reactivity and the influence of its nitro and amino groups on its chemical properties (Um et al., 2015).

Physical Properties Analysis

Investigations into the physical properties of 4-Amino-3-bromo-5-nitrobenzonitrile and structurally related compounds highlight the significance of their molecular structure on physical characteristics. For instance, the crystal packing and structure analysis of aminobenzonitriles reveal insights into the molecular interactions and geometry affecting the physical properties (Heine et al., 1994).

Chemical Properties Analysis

The chemical properties of 4-Amino-3-bromo-5-nitrobenzonitrile, including its reactivity and interactions with other molecules, are influenced by its functional groups. Studies on the reaction mechanisms and the effects of substituents provide valuable insights into its chemical behavior and applications in synthesis and material science (Kimura et al., 2012).

Scientific Research Applications

Hydrogen Bonding and Structural Analysis

  • Hydrogen Bonding in Nitroanilines : 4-Amino-3-bromo-5-nitrobenzonitrile molecules are linked by hydrogen bonds to form sheets composed of alternating rings. This study contributes to understanding the hydrogen bonding and structural properties of similar compounds (Glidewell et al., 2002).

Chemical Transformations and Synthesis

  • Hydrogenation Using Raney Nickel Catalyst : Research on hydrogenation of nitrobenzonitriles, including 4-Amino-3-bromo-5-nitrobenzonitrile, has been conducted using Raney nickel catalyst. This process is significant in chemical synthesis and transformations (Koprivova & Červený, 2008).

DNA/RNA Interaction Studies

  • Base Pairing with Nucleobases : The base pairs of 4-Amino-3-bromo-5-nitrobenzonitrile with various nucleobases were studied, showing its potential to disrupt DNA/RNA helix formation. This research is crucial in understanding genetic interactions and potential antiviral applications (Palafox et al., 2022).

Material Science and Corrosion Studies

  • Corrosion Inhibition in Mild Steel : Studies on benzonitrile derivatives, similar to 4-Amino-3-bromo-5-nitrobenzonitrile, demonstrate their effectiveness as corrosion inhibitors for mild steel. This research is valuable in industrial applications for protecting metals from corrosion (Chaouiki et al., 2018).

Anticancer Research

  • Activity Against Cancer Cells : Compounds structurally related to 4-Amino-3-bromo-5-nitrobenzonitrile have been synthesized and show strong activity against colorectal and breast cancer cells. This indicates its potential in developing anticancer therapies (Pilon et al., 2020).

Safety And Hazards

The compound is associated with several hazard statements, including H302+H312+H332 (harmful if swallowed, in contact with skin, or if inhaled), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

4-amino-3-bromo-5-nitrobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrN3O2/c8-5-1-4(3-9)2-6(7(5)10)11(12)13/h1-2H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXFJPTGXTQYIPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])N)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50604895
Record name 4-Amino-3-bromo-5-nitrobenzonitrile
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Molecular Weight

242.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-3-bromo-5-nitrobenzonitrile

CAS RN

1239720-33-2
Record name 4-Amino-3-bromo-5-nitrobenzonitrile
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Record name 4-Amino-3-bromo-5-nitrobenzonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Amino-3-bromo-5-nitrobenzonitrile
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